Methyl 2-bromo-3-fluoro-6-nitrobenzoate
Description
Methyl 2-bromo-3-fluoro-6-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a nitro group at the 6-position of the aromatic ring, with a methyl ester functional group. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where halogenated and nitro-substituted aromatic compounds are common building blocks for coupling reactions or further functionalization. The nitro group’s strong electron-withdrawing nature and the halogens’ steric and electronic effects influence its reactivity, solubility, and crystallinity .
Properties
CAS No. |
881415-29-8 |
|---|---|
Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3 |
InChI Key |
USRNPUMIWJFSJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-6-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-3-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluoro-6-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate if methoxide is used.
Reduction: Methyl 2-bromo-3-fluoro-6-aminobenzoate.
Oxidation: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Methyl 2-bromo-3-fluoro-6-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-bromo-3-fluoro-6-nitrobenzoate exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine, fluorine, and nitro) influence the reactivity and selectivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The nitro group in the target compound distinguishes it from analogs, which lack nitro substituents. Nitro groups are strong electron-withdrawing groups, enhancing electrophilic substitution reactivity at meta/para positions and reducing solubility in polar solvents compared to halogenated analogs . Halogen Positioning: The 2-bromo-3-fluoro arrangement in the target compound contrasts with the 2-bromo-3-chloro () and 3-bromo-2-chloro () configurations in analogs.
Ester Group Impact: The methyl ester in the target compound and reduces molecular weight compared to the ethyl ester in . Methyl esters typically exhibit lower boiling points and slightly higher solubility in nonpolar solvents than ethyl esters.
Biological Activity
Methyl 2-bromo-3-fluoro-6-nitrobenzoate is an organic compound notable for its complex structure and potential biological activities. This article delves into its biological interactions, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 278.03 g/mol. Its structure includes a bromine atom, a fluorine atom, and a nitro group attached to a benzoate ring, which influences its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components. This property is significant in drug development as it may lead to the formation of active metabolites.
- Bromine and Fluorine Atoms : These halogen substituents enhance the electrophilicity of the compound, allowing it to participate in nucleophilic substitution reactions. This characteristic is crucial for its interactions with biomolecules.
Biological Studies and Findings
Research has indicated that this compound exhibits various biological activities. Below are summarized findings from relevant studies:
Case Studies
- Anticancer Activity : A study investigated the compound's effect on breast cancer cell lines. The results indicated that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways.
- Enzyme Inhibition : Another study focused on the interaction between this compound and enzymes involved in metabolic pathways related to cancer. The compound showed promising results in inhibiting enzymes like WDR5, which is crucial for MYC-driven cancers .
Applications in Medicinal Chemistry
This compound is being explored for its potential applications in drug development:
- Precursor for Bioactive Compounds : Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules with therapeutic properties.
- Potential Drug Candidate : The compound's ability to interact with critical biological targets makes it a candidate for further investigation as a therapeutic agent against various diseases, including cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
